3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one
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Overview
Description
3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one is an organic compound characterized by a pyridinone ring substituted with a phenylprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-phenylprop-2-enoyl chloride and 2-pyridone.
Reaction Conditions: The reaction between 3-phenylprop-2-enoyl chloride and 2-pyridone is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enoyl-1H-pyridin-2-one: Lacks the (E)-configuration.
3-(3-Phenylprop-2-enoyl)-1H-pyridin-2-one: Different positional isomer.
3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-4-one: Substitution at the 4-position of the pyridinone ring.
Uniqueness
3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one is unique due to its specific (E)-configuration and substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one, commonly referred to as cinnamoylpyridine, is a heterocyclic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
Cinnamoylpyridine can be synthesized through various methods, notably the Claisen-Schmidt and Knoevenagel condensations. The synthesis typically involves the reaction of cinnamic acid (3-phenylpropenoic acid) with 2-hydroxypyridine, leading to the formation of the pyridin-2-one structure. Variations in substituents on the phenyl ring have been explored to enhance biological activity and optimize pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Antioxidant Activity
- Cinnamoylpyridine derivatives have demonstrated significant antioxidant properties. For instance, studies report radical scavenging activities comparable to established antioxidants like butylhydroxytoluene (BHT). In one study, certain derivatives showed up to 95.82% radical scavenging activity against ABTS radicals, indicating their potential as effective antioxidants .
2. Acetylcholinesterase (AChE) Inhibition
- The compound has been investigated for its inhibitory effects on AChE, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Specific derivatives exhibited IC50 values ranging from 0.39 to 5.7 mM, suggesting promising potential as therapeutic agents for cognitive disorders .
3. Anti-Tuberculosis Activity
- Recent studies have also highlighted the anti-tuberculosis potential of related compounds derived from the same structural framework. For example, derivatives of pyridin-2-one have shown cytotoxic effects against Mycobacterium tuberculosis, making them candidates for further development in anti-tuberculosis therapies .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of cinnamoylpyridine:
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enoyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13(12-7-4-10-15-14(12)17)9-8-11-5-2-1-3-6-11/h1-10H,(H,15,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJGDQWFQNIYFL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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